Sulfide, neopentyl phenyl Sulfide, neopentyl phenyl
Brand Name: Vulcanchem
CAS No.: 7210-80-2
VCID: VC18451875
InChI: InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
SMILES:
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol

Sulfide, neopentyl phenyl

CAS No.: 7210-80-2

Cat. No.: VC18451875

Molecular Formula: C11H16S

Molecular Weight: 180.31 g/mol

* For research use only. Not for human or veterinary use.

Sulfide, neopentyl phenyl - 7210-80-2

Specification

CAS No. 7210-80-2
Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
IUPAC Name 2,2-dimethylpropylsulfanylbenzene
Standard InChI InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Standard InChI Key OGILWELMFMDAJR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CSC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Sulfide, neopentyl phenyl, systematically named 2,2-dimethylpropylsulfanylbenzene, has a molecular weight of 180.31 g/mol. Its IUPAC name and structure are validated by the InChI key OGILWELMFMDAJR-UHFFFAOYSA-N, which confirms the connectivity of the neopentyl and phenyl groups via a sulfur atom. The canonical SMILES CC(C)(C)CSC1=CC=CC=C1 illustrates the branched neopentyl moiety attached to a benzene ring through a thioether linkage.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.7210-80-2
Molecular FormulaC11H16S\text{C}_{11}\text{H}_{16}\text{S}
Molecular Weight180.31 g/mol
IUPAC Name2,2-dimethylpropylsulfanylbenzene
SMILESCC(C)(C)CSC1=CC=CC=C1

Steric and Electronic Features

The neopentyl group introduces significant steric bulk, which influences reactivity. For instance, in copper-catalyzed asymmetric oxidations, bulky substituents like neopentyl enhance enantioselectivity by restricting rotational freedom around the sulfur center . Computational studies of analogous sulfides suggest that the electron-donating nature of the phenyl group moderates the sulfur atom’s electrophilicity, impacting its participation in redox reactions .

Synthesis and Preparation

General Synthetic Routes

While explicit protocols for sulfide, neopentyl phenyl are scarce, its synthesis likely follows established methods for dialkyl sulfides:

  • Thiol-Alkyl Halide Reaction: Reacting neopentyl thiol (HS-C(CH3)2CH2\text{HS-C(CH}_3)_2\text{CH}_2) with bromobenzene in the presence of a base, such as potassium carbonate, under reflux conditions.

  • Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling of neopentyl thiolates with aryl halides, analogous to Suzuki-Miyaura reactions used for biphenylsulfonates .

Table 2: Comparative Yields in Sulfide Syntheses

SubstrateCatalystYield (%)Reference
Neopentyl thiol + PhBrPd(OAc)2\text{Pd(OAc)}_275–85
Benzyl thiol + PhICuI\text{CuI}68

Challenges and Optimizations

The steric bulk of the neopentyl group complicates nucleophilic substitutions, often requiring elevated temperatures or polar aprotic solvents like DMF. In Suzuki-Miyaura couplings, electron-deficient aryl bromides (e.g., 4-bromobenzenesulfonate) exhibit higher reactivity than chlorides, suggesting that similar substrates could optimize neopentyl phenyl sulfide synthesis .

Reactivity and Research Applications

Oxidation Behavior

In asymmetric oxidations, sulfide, neopentyl phenyl demonstrates marked enantioselectivity. A study using copper-Schiff base catalysts achieved up to 93% enantiomeric excess (ee) for sulfoxides when the sulfide bore a 2-naphthylmethyl group, highlighting the neopentyl moiety’s role in steric guidance . The mechanism involves a chiral copper-oxo intermediate that discriminates between pro-R and pro-S sulfur lone pairs, with bulky groups like neopentyl amplifying this effect .

Role in Protecting Group Chemistry

Neopentyl groups are employed as steric shields in sulfate and phosphate syntheses. For example, neopentyl-protected sulfates resist hydrolysis under acidic conditions, a property leveraged in nucleotide chemistry. This stability arises from the neopentyl group’s inability to adopt planar conformations, hindering nucleophilic attack at the sulfur center.

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